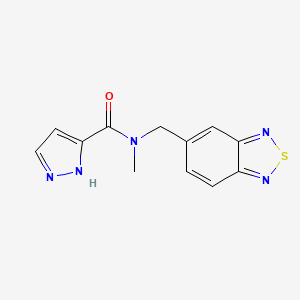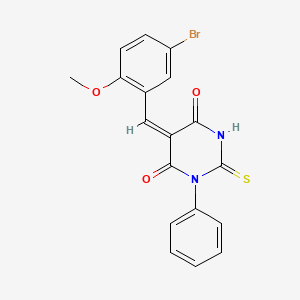
1-(4-chlorophenyl)-3,5-di-2-thienyl-4,5-dihydro-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-chlorophenyl)-3,5-di-2-thienyl-4,5-dihydro-1H-pyrazole, also known as CPTH2, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential applications in cancer research. CPTH2 is a selective inhibitor of histone acetyltransferase (HAT) activity, which is an important epigenetic mechanism that regulates gene expression. In
Wirkmechanismus
1-(4-chlorophenyl)-3,5-di-2-thienyl-4,5-dihydro-1H-pyrazole is a selective inhibitor of the HAT activity of the p300/CBP protein. HATs catalyze the acetylation of lysine residues on histone proteins, which plays a crucial role in regulating gene expression. The p300/CBP protein is a transcriptional coactivator that interacts with various transcription factors to regulate gene expression. By inhibiting the HAT activity of p300/CBP, 1-(4-chlorophenyl)-3,5-di-2-thienyl-4,5-dihydro-1H-pyrazole prevents the acetylation of histone proteins and the subsequent activation of oncogenic genes.
Biochemical and Physiological Effects
1-(4-chlorophenyl)-3,5-di-2-thienyl-4,5-dihydro-1H-pyrazole has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the caspase pathway. 1-(4-chlorophenyl)-3,5-di-2-thienyl-4,5-dihydro-1H-pyrazole has also been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed to supply nutrients to tumors. Additionally, 1-(4-chlorophenyl)-3,5-di-2-thienyl-4,5-dihydro-1H-pyrazole has been shown to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-(4-chlorophenyl)-3,5-di-2-thienyl-4,5-dihydro-1H-pyrazole in lab experiments is its selectivity for the p300/CBP protein. This selectivity allows for the specific inhibition of oncogenic gene expression without affecting the expression of normal genes. Additionally, 1-(4-chlorophenyl)-3,5-di-2-thienyl-4,5-dihydro-1H-pyrazole has been shown to be effective at low concentrations, making it a cost-effective option for lab experiments. However, one limitation of using 1-(4-chlorophenyl)-3,5-di-2-thienyl-4,5-dihydro-1H-pyrazole is its low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for research involving 1-(4-chlorophenyl)-3,5-di-2-thienyl-4,5-dihydro-1H-pyrazole. One area of interest is the development of more potent and selective inhibitors of the p300/CBP protein. Additionally, further studies are needed to determine the optimal dosage and administration of 1-(4-chlorophenyl)-3,5-di-2-thienyl-4,5-dihydro-1H-pyrazole for cancer treatment. Finally, research is needed to explore the potential applications of 1-(4-chlorophenyl)-3,5-di-2-thienyl-4,5-dihydro-1H-pyrazole in other diseases, such as neurodegenerative disorders.
Synthesemethoden
The synthesis of 1-(4-chlorophenyl)-3,5-di-2-thienyl-4,5-dihydro-1H-pyrazole involves a multistep process that starts with the reaction of 4-chlorobenzaldehyde with thioacetamide to form 4-chlorobenzothiazole. This intermediate is then reacted with 2-thiophenecarboxaldehyde to form 4-(2-thienyl)-2-(4-chlorophenyl)thiazole. The final step involves the reaction of this intermediate with hydrazine hydrate to form 1-(4-chlorophenyl)-3,5-di-2-thienyl-4,5-dihydro-1H-pyrazole. The overall yield of this synthesis method is approximately 20%.
Wissenschaftliche Forschungsanwendungen
1-(4-chlorophenyl)-3,5-di-2-thienyl-4,5-dihydro-1H-pyrazole has been extensively studied for its potential applications in cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and colon cancer cells. 1-(4-chlorophenyl)-3,5-di-2-thienyl-4,5-dihydro-1H-pyrazole works by inhibiting the HAT activity of the p300/CBP protein, which is overexpressed in many cancers. This inhibition leads to the downregulation of oncogenic genes, resulting in the suppression of cancer cell growth.
Eigenschaften
IUPAC Name |
2-(4-chlorophenyl)-3,5-dithiophen-2-yl-3,4-dihydropyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2S2/c18-12-5-7-13(8-6-12)20-15(17-4-2-10-22-17)11-14(19-20)16-3-1-9-21-16/h1-10,15H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSBCZYMEYDSLKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=CS2)C3=CC=C(C=C3)Cl)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)-3,5-dithiophen-2-yl-3,4-dihydropyrazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl [4-(5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)-2-ethoxyphenoxy]acetate](/img/structure/B5202980.png)
![N-[2-(3-fluorophenyl)ethyl]-2-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B5202988.png)
![1-(4-ethoxyphenyl)-2-{2-imino-3-[2-(1-piperidinyl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}ethanol dihydrochloride](/img/structure/B5202994.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(diphenylmethyl)propanamide](/img/structure/B5203000.png)
![ethyl 4-(2-chlorobenzyl)-1-[(4-methyl-2-thienyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B5203005.png)

![3-cyclohexyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylpropanamide](/img/structure/B5203019.png)

![N-{5-chloro-2-methoxy-4-[(trifluoroacetyl)amino]phenyl}benzamide](/img/structure/B5203049.png)
![2-[(4,5-diphenyl-1H-imidazol-2-yl)thio]-N-methyl-N-phenylacetamide](/img/structure/B5203056.png)

![4-tert-butyl-N-{[(2,5-dichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5203064.png)